25-NBD Cholesterol

Fluorescence Lifetime Imaging Microscopy (FLIM) Membrane Biophysics Cholesterol Depletion

Researchers requiring reliable cholesterol trafficking data face a critical limitation: 22-NBD-cholesterol is insensitive to membrane cholesterol depletion in FLIM assays, producing uninterpretable results. 25-NBD Cholesterol (CAS 105539-27-3) directly resolves this: • ~0.7 ns FLIM lifetime shift upon cholesterol depletion (vs. no change with 22-NBD analog) for quantitative membrane monitoring • ~88% mobile fraction in gel-phase DPPC membranes for reproducible FRAP diffusion measurements • Validated fluorescent substrate for cholesterol oxidase (Km=58.1 μM, kcat=0.66 s⁻¹) Supplied at ≥99% purity (TLC) with global availability.

Molecular Formula C33H48N4O4
Molecular Weight 564.8 g/mol
Cat. No. B11831033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25-NBD Cholesterol
Molecular FormulaC33H48N4O4
Molecular Weight564.8 g/mol
Structural Identifiers
SMILESCC(CCCC(C)N(C)C1=CC=C(C2=NON=C12)[N+](=O)[O-])C3CCC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C
InChIInChI=1S/C33H48N4O4/c1-20(7-6-8-21(2)36(5)28-13-14-29(37(39)40)31-30(28)34-41-35-31)25-11-12-26-24-10-9-22-19-23(38)15-17-32(22,3)27(24)16-18-33(25,26)4/h9,13-14,20-21,23-27,38H,6-8,10-12,15-19H2,1-5H3/t20-,21?,23+,24+,25-,26+,27+,32+,33-/m1/s1
InChIKeyRMGLSQAGXRZCPZ-NJHFEEIUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

25-NBD Cholesterol: Fluorescent Sterol Probe for Membrane Dynamics


25-NBD Cholesterol (25-[N-[(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-methyl]amino]-27-norcholesterol) is a widely adopted fluorescent cholesterol analog bearing the environment-sensitive nitrobenzoxadiazole (NBD) fluorophore on the sterol side-chain carbon-25 [1]. It provides Ex/Em maxima of approximately 470/530 nm, enabling green-channel fluorescence imaging . Unlike intrinsically fluorescent sterols such as dehydroergosterol (DHE), which emit in the UV range, 25-NBD Cholesterol delivers visible-region fluorescence that is compatible with standard confocal microscopy, flow cytometry, and fluorescence lifetime imaging (FLIM) workflows without requiring specialized UV-transmissive optics [2]. The probe integrates into phospholipid bilayers through its cholesterol scaffold, but its ability to recapitulate native cholesterol behavior is highly dependent on the experimental context—a limitation that necessitates rigorous, comparator-based evidence for procurement decisions [1][2].

Why 25-NBD Cholesterol Differs from 22-NBD and Other NBD-Sterols


Although 22-NBD-cholesterol and 25-NBD-cholesterol share the same NBD fluorophore and are frequently used interchangeably in cholesterol trafficking literature, the position of the NBD group fundamentally alters each probe's protein recognition, membrane orientation, and environmental sensitivity [1]. The three-carbon difference in NBD attachment site (C-22 versus C-25 on the sterol side-chain) produces markedly different behavior: 25-NBD-cholesterol retains a more intact alkyl chain than 22-NBD-cholesterol, whose chain is truncated at the 17β-position [2]. This structural divergence translates into quantifiably distinct fluorescence lifetime responses under cholesterol depletion, differential binding affinities for sterol-transport proteins such as STARD1, and divergent intracellular organelle distribution patterns [1][3]. Consequently, substituting one NBD-cholesterol analog for another without verifying the specific assay context risks generating data that cannot be compared across studies, underscoring the procurement necessity of selecting the analog with documented performance in the intended experimental system.

25-NBD Cholesterol vs. Closest Analogs: Quantitative Comparison


Fluorescence Lifetime Sensitivity to Cholesterol Depletion

Fluorescence lifetime imaging (FLIM) of HEK293 cells reveals that 25-NBD-cholesterol exhibits a significant decrease in total fluorescence lifetime (τtot) upon cholesterol depletion with β-cyclodextrin (β-CDX), while 22-NBD-cholesterol fluorescence lifetime remains unchanged under identical conditions [1]. In control cells, 25-NBD-cholesterol displays τtot = 5.1 ± 0.1 ns; after β-CDX treatment, τtot drops to 4.4 ± 0.1 ns, indicating that the NBD moiety of 25-NBD-cholesterol experiences a significantly more hydrated membrane environment upon cholesterol removal [1]. In contrast, 22-NBD-cholesterol exhibits τtot = 4.9 ± 0.1 ns in control cells and 4.8 ± 0.1 ns in β-CDX-treated cells—a non-significant difference [1].

Fluorescence Lifetime Imaging Microscopy (FLIM) Membrane Biophysics Cholesterol Depletion

STARD1 Binding Affinity Comparison

A systematic study of the interaction of NBD-labeled cholesterol analogs with human STARD1 demonstrates that the position of the NBD group dictates binding affinity and fluorescence response [1]. STARD1 stoichiometrically binds 22-NBD-cholesterol (22NC) and 20-((NBDamino)-pregn-5-en-3-ol) (20NP) with high fluorescence yield and quantitative exhaustion of protein tryptophan fluorescence [1]. In contrast, 25-NBD-cholesterol (25NC) and 3-(NBDamino)-cholestane (3NC) are bound with "much lower affinity and poor fluorescence response" [1]. The 20NP analog, with a nanomolar Kd, outperforms both 22NC and 25NC, but 25NC's poor binding profile is distinct from the high-affinity binding of 22NC [1].

Steroidogenic Acute Regulatory Protein (STARD1) Cholesterol Transport Protein-Ligand Binding

Lateral Diffusion in Gel-Phase Membranes

FRAP analysis in gel-phase DPPC multilamellar vesicles reveals that 25-NBD-cholesterol diffuses with a coefficient of ~3.8 × 10⁻¹⁰ cm² s⁻¹ and a mobile fraction of ~88%, compared to ~2.4 × 10⁻¹⁰ cm² s⁻¹ and a mobile fraction of ~15% for the phospholipid analog NBD-PE [1]. The ~1.6-fold higher diffusion coefficient, combined with the dramatically higher mobile fraction (~88% vs ~15%), indicates that 25-NBD-cholesterol remains substantially more mobile in ordered lipid environments than NBD-labeled phospholipids [1]. Wavelength-selective FRAP further reveals heterogeneous organization of 25-NBD-cholesterol, with coexisting fast-diffusing (monomeric) and slow-diffusing (dimeric) populations [1].

Fluorescence Recovery After Photobleaching (FRAP) Membrane Lateral Diffusion Lipid Dynamics

Substrate Competence for Microbial Cholesterol Oxidase

25-NBD-cholesterol is recognized and oxidized by microbial cholesterol oxidase (CHOX) from Brevibacterium sterolicum, with docking simulations yielding a binding energy of −5.6 kcal·mol⁻¹ and experimentally determined kinetic parameters Km = 58.1 ± 5.9 μM and kcat = 0.66 ± 0.14 s⁻¹ for conversion to its 4-en-3-one derivative [1]. The same study shows that the non-steroidal dye Nile Red, while binding CYP17A1 with a binding energy of −8.3 kcal·mol⁻¹, is not a substrate for CHOX—confirming enzyme specificity for the cholesterol scaffold of 25-NBD-cholesterol [1]. Comparative kinetic data for 22-NBD-cholesterol with CHOX have been reported in separate studies (Faletrov et al., 2012, J. Steroid Biochem. Mol. Biol.), establishing that both NBD-cholesterol positional isomers can serve as CHOX substrates, but with potentially different kinetic parameters [1].

Cholesterol Oxidase (CHOX) Enzyme Kinetics Steroid Bioconversion

Intracellular Organelle Distribution Fidelity

Triple-labeling fluorescence imaging in living cells directly compares the intracellular distribution of 25-NBD-cholesterol with that of dehydroergosterol (DHE) and filipin, a cholesterol-binding fluorescent antibiotic [1]. DHE colocalizes extensively with endocytic recycling compartment markers (transferrin) and the trans-Golgi network marker Tac-TGN38, qualitatively matching filipin staining [1]. In contrast, 25-NBD-cholesterol, "compromised by the presence of a bulky NBD group," does not distribute to the same organelles as DHE or filipin [1]. This comparative imaging evidence establishes that DHE—but not 25-NBD-cholesterol—faithfully reports on native cholesterol organelle distribution [1].

Intracellular Cholesterol Trafficking Organelle Distribution Dehydroergosterol (DHE)

Membrane Bilayer Orientation

Molecular dynamics simulations demonstrate that both 22- and 25-NBD-cholesterol adopt conformations in which the long sterol axis is no longer aligned with the membrane normal, instead orienting approximately parallel to the bilayer plane; this contrasts sharply with native cholesterol, whose hydroxyl group faces the lipid-water interface and long axis aligns perpendicular to the bilayer [1]. A separate study comparing BODIPY-cholesterol with NBD-cholesterol reports that BODIPY-cholesterol packs in the membrane with an orientation resembling that of cholesterol, while 22- and 25-NBD-cholesterol are inappropriate mimics in terms of membrane orientation [2]. The aberrant orientation of 25-NBD-cholesterol is attributed to the bulky, polar NBD group at the hydrophobic terminus, which pulls the side-chain toward the membrane-water interface [1].

Membrane Biophysics Molecular Dynamics Simulation Sterol Orientation

Validated Applications of 25-NBD Cholesterol


Plasma Membrane Cholesterol Monitoring by FLIM

25-NBD-cholesterol is the NBD-cholesterol analog of choice for detecting cholesterol depletion from the plasma membrane in live-cell FLIM experiments. As demonstrated by Brejchova et al. (2013), 25-NBD-cholesterol exhibits a statistically significant ~0.7 ns decrease in fluorescence lifetime (from 5.1 ± 0.1 ns to 4.4 ± 0.1 ns) upon β-cyclodextrin-mediated cholesterol removal from HEK293 cells, whereas 22-NBD-cholesterol shows no significant lifetime change under identical conditions [1]. This differential sensitivity makes 25-NBD-cholesterol uniquely suitable for real-time monitoring of cholesterol efflux, membrane cholesterol domain reorganization, and GPCR-related membrane remodeling where changes in membrane hydration reflect cholesterol content.

Lateral Diffusion Quantification in Ordered Domains by FRAP

The high mobile fraction (~88%) and defined diffusion coefficient (~3.8 × 10⁻¹⁰ cm² s⁻¹) of 25-NBD-cholesterol in gel-phase DPPC membranes, as quantified by Pucadyil et al. (2007), enable sensitive and reproducible FRAP-based diffusion measurements in ordered lipid environments [2]. In contrast, NBD-labeled phospholipids such as NBD-PE exhibit only ~15% mobile fraction under the same conditions, making them unsuitable for probing cholesterol-like dynamics [2]. 25-NBD-cholesterol should be procured for studies of cholesterol mobility in lipid rafts, liquid-ordered domains, and gel-phase model membranes where phospholipid probes fail to provide adequate signal.

Fluorescence-Based Cholesterol Oxidase Activity Assays

25-NBD-cholesterol serves as a validated fluorescent substrate for microbial cholesterol oxidase, enabling continuous fluorescence-based monitoring of CHOX activity with defined kinetic parameters: Km = 58.1 ± 5.9 μM and kcat = 0.66 ± 0.14 s⁻¹ for the oxidation to the 4-en-3-one product [3]. This provides a non-radioactive, fluorescence-based alternative to traditional cholesterol oxidase assays. The compound is also converted by cholesterol dehydrogenase (CHDH) and by pathogenic bacteria such as Pseudomonas aeruginosa, enabling fluorescence-based detection and characterization of bacterial steroid metabolism [3]. Procurement is indicated for laboratories developing high-throughput screening assays for CHOX/CHDH inhibitors or studying bacterial cholesterol utilization.

Membrane Hydration and Polarity Sensing

The NBD fluorophore of 25-NBD-cholesterol, positioned at the sterol side-chain terminus, functions as an environment-sensitive probe of membrane hydration at the bilayer hydrophobic core region. The FLIM data from Brejchova et al. (2013) confirm that the NBD moiety of 25-NBD-cholesterol (but not 22-NBD-cholesterol) experiences significantly increased hydration when membrane cholesterol content is reduced [1]. This environment sensitivity, combined with the NBD group's solvatochromic properties, makes 25-NBD-cholesterol a rational procurement choice for experiments designed to map water penetration depth, membrane polarity gradients, and lipid packing defects in model and cellular membranes—applications where 22-NBD-cholesterol's insensitivity to membrane changes is a documented limitation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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